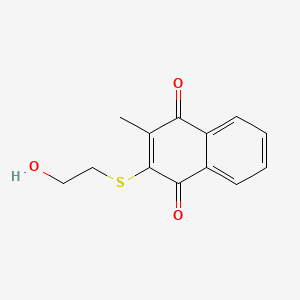

Hydroxyethylthio Vitamine K3

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-hydroxyethylsulfanyl)-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-8-11(15)9-4-2-3-5-10(9)12(16)13(8)17-7-6-14/h2-5,14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIOEPIEDDJOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274390 | |

| Record name | 2-[(2-Hydroxyethyl)sulfanyl]-3-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59147-84-1 | |

| Record name | 2-(2-Hydroxyethylsulfanyl)-3-methyl-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059147841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Hydroxyethyl)sulfanyl]-3-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-[(2-Hydroxyethyl)thio]-3-methyl-1,4-naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 2-[(2-Hydroxyethyl)thio]-3-methyl-1,4-naphthoquinone, a potent inhibitor of the cell-division cycle 25A (Cdc25A) phosphatase, indicating its potential in anticancer therapy.[1] The synthesis primarily involves the nucleophilic substitution of a suitable leaving group on the 3-position of a 2-methyl-1,4-naphthoquinone core with 2-mercaptoethanol (B42355).

Physicochemical Data

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value | Reference |

| CAS Number | 59147-84-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₃H₁₂O₃S | --INVALID-LINK-- |

| Molecular Weight | 248.3 g/mol | --INVALID-LINK-- |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Yield | Not Reported | - |

Synthetic Pathway and Mechanism

The synthesis of 2-[(2-Hydroxyethyl)thio]-3-methyl-1,4-naphthoquinone is achieved via a nucleophilic aromatic substitution reaction. A plausible and efficient route involves the reaction of 2-chloro-3-methyl-1,4-naphthoquinone with 2-mercaptoethanol in the presence of a base. The thiol group of 2-mercaptoethanol acts as the nucleophile, displacing the chloride ion from the naphthoquinone ring.

Caption: General synthetic scheme for the target compound.

The reaction proceeds through a nucleophilic attack of the thiolate, formed in situ by the deprotonation of 2-mercaptoethanol by the base, on the electron-deficient carbon atom at the 2-position of the naphthoquinone ring, which bears the chloro substituent. This is followed by the elimination of the chloride ion to yield the final product.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-[(2-Hydroxyethyl)thio]-3-methyl-1,4-naphthoquinone, based on general procedures for the reaction of halo-naphthoquinones with thiol nucleophiles.[2]

Materials:

-

2-Chloro-3-methyl-1,4-naphthoquinone

-

2-Mercaptoethanol

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Ethanol

-

Silica (B1680970) Gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-methyl-1,4-naphthoquinone (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add anhydrous sodium carbonate (1.5 eq) followed by the dropwise addition of 2-mercaptoethanol (1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, add chloroform to the reaction mixture. Wash the organic layer with water (3 x volume of chloroform). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel to obtain the pure product.

Caption: Workflow for the synthesis of the target compound.

Characterization Data

The synthesized compound should be characterized by standard spectroscopic methods to confirm its identity and purity.

| Analysis | Data |

| ¹H NMR | Spectrum available. --INVALID-LINK-- |

| ¹³C NMR | Not explicitly reported in the searched literature. |

| IR Spectroscopy | Not explicitly reported in the searched literature. |

| Mass Spectrometry | Not explicitly reported in the searched literature. |

References

An In-depth Technical Guide to Hydroxyethylthio Vitamin K3: A Potent Cdc25 Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyethylthio Vitamin K3, a synthetic derivative of menadione (B1676200) (Vitamin K3), has emerged as a significant molecule of interest in cancer research due to its potent inhibitory activity against the Cell Division Cycle 25 (Cdc25) family of phosphatases. These dual-specificity phosphatases are crucial regulators of the cell cycle, and their overexpression is frequently observed in various human cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of Hydroxyethylthio Vitamin K3. It includes detailed experimental protocols for its synthesis and for assessing its inhibitory action on Cdc25 phosphatases. Furthermore, this document elucidates the signaling pathways affected by this compound and presents quantitative data in a structured format to facilitate research and development efforts.

Chemical Properties and Synthesis

Hydroxyethylthio Vitamin K3, also referred to as 2-(2-hydroxyethylthio)-3-methylnaphthalene-1,4-dione, is a thioether derivative of Vitamin K3. While specific experimental data on the physicochemical properties of the isolated compound are limited in publicly available literature, its properties can be inferred from its parent compound, menadione, and related thioether conjugates.

Table 1: Physicochemical Properties of Vitamin K3 (Menadione) for Reference

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₂ | |

| Molecular Weight | 172.18 g/mol | |

| Appearance | Bright yellow crystalline powder | |

| Melting Point | 105-107 °C | |

| Solubility | Soluble in chloroform (B151607) (100 mg/ml), ethanol (B145695) (16 mg/ml), and DMSO (1 mg/ml). Insoluble in water. | |

| Stability | Destroyed by alkaline solutions and reducing agents. Light-sensitive. |

The introduction of the hydroxyethylthio group at the C2 position of the naphthoquinone ring is expected to increase the molecule's polarity, which may slightly alter its solubility profile compared to menadione.

Synthesis of Hydroxyethylthio Vitamin K3

The synthesis of Hydroxyethylthio Vitamin K3 involves a Michael-type addition of 2-mercaptoethanol (B42355) to the activated double bond of the menadione ring. This reaction is characteristic of the reactivity of 1,4-naphthoquinones with thiol-containing nucleophiles.

Experimental Protocol: Synthesis of Hydroxyethylthio Vitamin K3

Materials:

-

Menadione (2-methyl-1,4-naphthoquinone)

-

2-Mercaptoethanol

-

Benzene (B151609) (or a suitable organic solvent)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve menadione in benzene in a round-bottom flask under an inert atmosphere.

-

Add an equimolar amount of 2-mercaptoethanol to the solution.

-

The reaction can be monitored by ¹H-NMR spectroscopy to observe the formation of the adduct. It is important to note that the reaction of menadione with 2-mercaptoethanol has been reported to be slow, and the resulting adduct may be unstable, potentially reverting to the starting materials.

-

Purification of the product would likely involve chromatographic techniques, such as column chromatography on silica (B1680970) gel, using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Characterization of the final product should be performed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, to confirm the structure of 2-(2-hydroxyethylthio)-3-methylnaphthalene-1,4-dione.

Note: Due to the potential instability of the adduct, careful handling and storage conditions (e.g., under inert atmosphere, protected from light, and at low temperatures) are recommended.

Biological Activity and Mechanism of Action

The primary biological activity of Hydroxyethylthio Vitamin K3 and related analogs is the inhibition of Cdc25 phosphatases. These enzymes play a pivotal role in cell cycle progression by dephosphorylating and activating cyclin-dependent kinases (CDKs).[1] There are three main isoforms in human cells: Cdc25A, Cdc25B, and Cdc25C, each with distinct roles in regulating the G1/S and G2/M transitions.[1][2]

Inhibition of Cdc25 Phosphatases

Hydroxyethylthio Vitamin K3 has been identified as a potent, selective, and irreversible inhibitor of Cdc25 phosphatases.[3] The proposed mechanism of inhibition involves the arylation of the essential cysteine residue within the catalytic site of the Cdc25 enzyme.[4][5] This covalent modification inactivates the phosphatase, preventing it from dephosphorylating its CDK substrates.

Table 2: Inhibitory Activity of Hydroxyethylthio Vitamin K3 (Cpd 5) against Cdc25 Isoforms

| Target | IC₅₀ (µM) | Reference |

| Cdc25A | 5 | |

| Cdc25B | 2 | |

| Cdc25C | 2 |

The inhibitory action of Hydroxyethylthio Vitamin K3 can be antagonized by exogenous thiols like glutathione, which compete for the arylation reaction, but not by non-thiol antioxidants.[5] This further supports the mechanism of direct covalent modification of the catalytic cysteine.

Downstream Signaling Effects and Cellular Consequences

The inhibition of Cdc25 phosphatases by Hydroxyethylthio Vitamin K3 leads to a cascade of downstream cellular events, ultimately resulting in cell cycle arrest and, in many cases, apoptosis.

-

Hyperphosphorylation and Inactivation of CDKs: By inhibiting Cdc25, Hydroxyethylthio Vitamin K3 prevents the removal of inhibitory phosphates from CDK1, CDK2, and CDK4.[5] This leads to the accumulation of hyperphosphorylated, inactive CDKs.

-

Cell Cycle Arrest: The inactivation of CDKs halts the progression of the cell cycle. Specifically, inhibition of Cdc25A can lead to arrest at the G1/S transition, while inhibition of Cdc25B and Cdc25C can cause a G2/M arrest.[3]

-

Induction of Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis. Vitamin K3 and its derivatives have been shown to induce apoptosis in various cancer cell lines.

-

Modulation of MAPK Signaling: Inhibition of protein tyrosine phosphatases, including Cdc25, by Hydroxyethylthio Vitamin K3 can lead to prolonged tyrosine phosphorylation and activation of kinases in the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.[5] This sustained activation of ERK1/2 is correlated with the growth-inhibitory effects of the compound.[5]

Experimental Protocols

Cdc25 Phosphatase Activity Assay

A common method to assess the inhibitory activity of compounds on Cdc25 phosphatases is to measure the dephosphorylation of a substrate, which can be a phosphopeptide or a recombinant CDK/cyclin complex.

Experimental Protocol: In Vitro Cdc25 Phosphatase Inhibition Assay

Materials:

-

Recombinant human Cdc25A, Cdc25B, or Cdc25C

-

Phosphorylated substrate (e.g., p-CDK2/Cyclin A)

-

Hydroxyethylthio Vitamin K3 (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM TCEP)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Antibodies specific for the phosphorylated and total forms of the CDK substrate

Procedure:

-

Pre-incubate the recombinant Cdc25 enzyme with varying concentrations of Hydroxyethylthio Vitamin K3 in the assay buffer for a defined period (e.g., 1 hour) at room temperature.

-

Initiate the phosphatase reaction by adding the phosphorylated substrate (e.g., p-CDK2/Cyclin A).

-

Allow the reaction to proceed for a specific time (e.g., 50 minutes) at room temperature.

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with antibodies against the phosphorylated and total forms of the CDK substrate to determine the extent of dephosphorylation.

-

Quantify the band intensities to calculate the percentage of inhibition at each concentration of the inhibitor and determine the IC₅₀ value.

Visualizations

Synthesis of Hydroxyethylthio Vitamin K3

Caption: Synthesis of Hydroxyethylthio Vitamin K3 via Michael addition.

Signaling Pathway of Cdc25 Inhibition

References

- 1. Binding and inhibition of Cdc25 phosphatases by vitamin K analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. K vitamins, PTP antagonism, and cell growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The role of Cdc25A in the regulation of cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin K3 induces cell cycle arrest and cell death by inhibiting Cdc25 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: Unraveling the Anticancer Potential of Vitamin K3 Analogues

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vitamin K3, or menadione (B1676200), a synthetic analogue of vitamin K, has emerged as a potent anti-cancer agent, exhibiting a broad spectrum of cytotoxic activity against various human cancer cell lines. Its efficacy is often attributed to its ability to induce oxidative stress through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptotic cell death. This technical guide provides an in-depth analysis of the biological activity of Vitamin K3 analogues in cancer research. It summarizes key quantitative data on their anticancer effects, details the experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

The therapeutic potential of vitamin K analogues in cancer has been a subject of investigation since the mid-20th century.[1] Menadione (Vitamin K3), a synthetic naphthoquinone, has demonstrated significant cytotoxic effects against a range of cancer cell lines, including multidrug-resistant variants.[2] The core of its anticancer activity lies in its redox cycling capabilities, which trigger a cascade of cellular events culminating in cell death.[3] This guide explores the diverse mechanisms of action of Vitamin K3 analogues, presents a compilation of their in vitro efficacy, and provides standardized protocols for their study.

Mechanisms of Anticancer Activity

The primary mechanism by which Vitamin K3 analogues exert their anticancer effects is the induction of cellular oxidative stress. This is achieved through the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide.[3][4] This surge in ROS disrupts the delicate redox balance of cancer cells, leading to a series of downstream events:

-

Mitochondrial Dysfunction: The excess ROS directly damages mitochondria, leading to a collapse of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c.[5][6]

-

Apoptosis Induction: The release of cytochrome c activates the caspase cascade, a family of proteases that execute the apoptotic program. This is often accompanied by changes in the expression of Bcl-2 family proteins, with an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2.[4]

-

Cell Cycle Arrest: Some Vitamin K3 analogues have been shown to arrest the cell cycle at various phases, preventing cancer cell proliferation.[7]

-

Signaling Pathway Modulation: Vitamin K3 analogues can influence key signaling pathways involved in cell survival and proliferation, such as the p38 MAP kinase pathway and the downregulation of oncogenes like MYCN.[8][9]

Quantitative Assessment of Anticancer Activity

The in vitro efficacy of Vitamin K3 and its analogues is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. The following tables summarize the reported cytotoxic activities of several Vitamin K3 analogues.

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Menadione (Vitamin K3) | Multidrug-resistant leukemia | 13.5 ± 3.6 | [2] |

| Parental leukemia | 18 ± 2.4 | [2] | |

| Rat hepatocellular carcinoma (H4IIE) | 25 | [10] | |

| Lung Cancer (A549) | 16 | [11] | |

| Bladder Cancer (T24) | CD50: 60.7 (1-hr exposure) | [11] | |

| 1,4-Naphthohydroquinone derivative | Renal Cancer (TK10) | 1.66 - 6.75 | [5] |

| Melanoma (UACC62) | 1.66 - 6.75 | [5] | |

| Breast Cancer (MCF7) | 1.66 - 6.75 | [5] | |

| Cervical Cancer (HeLa) | 1.66 - 6.75 | [5] | |

| Prostate Cancer (PC3) | 1.66 - 6.75 | [5] | |

| Liver Cancer (HepG2) | 1.66 - 6.75 | [5] | |

| 1,4-Naphthoquinone sulfides | Renal Cancer (TK10) | 2.82 - 9.79 | [5] |

| Melanoma (UACC62) | 2.82 - 9.79 | [5] | |

| Breast Cancer (MCF7) | 2.82 - 9.79 | [5] | |

| Prostate Cancer (PC3) | 2.82 - 9.79 | [5] | |

| Liver Cancer (HepG2) | 2.82 - 9.79 | [5] | |

| PPM-18 | Bladder Cancer (T24) | ~15 | [11] |

| Bladder Cancer (EJ) | ~15 | [11] | |

| Lung Cancer (A549) | ~25 | [11] | |

| Breast Cancer (MCF-7) | ~20 | [11] | |

| Breast Cancer (MDA-MB-231) | ~20 | [11] | |

| VK3-OH | Neuroblastoma (IMR32) | Lower than non-modified VK3 | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Vitamin K3 analogues and the workflows of common experimental protocols used in their study.

Signaling Pathways

Caption: Signaling pathways of Vitamin K3 analogues in cancer cells.

Experimental Workflows

Caption: Workflow for apoptosis assessment.

Caption: Workflow for ROS and mitochondrial membrane potential analysis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Vitamin K3 analogues.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Vitamin K3 analogue stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Vitamin K3 analogue and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

-

Materials:

-

Treated and control cells

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Serum-free cell culture medium

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Treat cells with the Vitamin K3 analogue for the desired time.

-

Wash the cells with serum-free medium.

-

Incubate the cells with DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a flow cytometer (excitation at 488 nm, emission at 525-535 nm) or a fluorescence microscope.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm) (JC-1 Assay)

The JC-1 dye exhibits a fluorescence shift from red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) upon a decrease in ΔΨm.

-

Materials:

-

Treated and control cells

-

JC-1 staining solution

-

Cell culture medium

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Treat cells with the Vitamin K3 analogue.

-

Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the red and green fluorescence using a flow cytometer or fluorescence microscope.

-

The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

-

Western Blotting for Apoptosis-Related Proteins (e.g., Bcl-2, Bax)

This technique is used to detect and quantify the expression levels of specific proteins.

-

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Conclusion

Vitamin K3 analogues represent a promising class of anticancer compounds with a well-defined mechanism of action centered on the induction of oxidative stress and subsequent apoptosis. The quantitative data presented in this guide highlight their potent cytotoxic effects across a range of cancer cell lines. The detailed experimental protocols provide a standardized framework for their continued investigation and development. The visualization of the key signaling pathways offers a clear understanding of their molecular targets. Further research focusing on the development of more selective and potent analogues, as well as in vivo studies, will be crucial in translating the therapeutic potential of these compounds into clinical applications for cancer treatment.

References

- 1. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Apoptotic Effects of a Thioether Analog of Vitamin K3 in a Human Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer activities of vitamin K3 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Vitamin K3 derivative induces apoptotic cell death in neuroblastoma via downregulation of MYCN expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Vitamin K3 Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

In Vitro Inhibition of Cdc25A and Cdc25B by Hydroxyethylthio Vitamin K3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro inhibition of Cell Division Cycle 25 (Cdc25) phosphatases A and B by Hydroxyethylthio Vitamin K3 and its analogues. This document outlines the quantitative inhibitory data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Cdc25 Phosphatases and Vitamin K3 Analogues

The Cell Division Cycle 25 (Cdc25) family of dual-specificity phosphatases, comprising Cdc25A, Cdc25B, and Cdc25C, are critical regulators of cell cycle progression.[1] They activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphate (B84403) groups, thereby driving the transitions between different phases of the cell cycle.[2] Cdc25A is a key player in the G1/S transition through the activation of Cdk2/cyclin E and Cdk2/cyclin A complexes, and it also contributes to the G2/M transition by activating Cdk1/cyclin B.[3][4] Cdc25B is also involved in the G2/M transition and is thought to act as a "starter" phosphatase, initiating the activation of Cdk1/cyclin B at the centrosome.[3][5] Due to their crucial role in cell proliferation, Cdc25 phosphatases, particularly Cdc25A and Cdc25B, are frequently overexpressed in various human cancers, making them attractive targets for anticancer drug development.[2][6]

Vitamin K3 (menadione) and its synthetic analogues, a class of naphthoquinones, have emerged as potent inhibitors of Cdc25 phosphatases.[7] These compounds, including Hydroxyethylthio Vitamin K3 derivatives, typically function as irreversible inhibitors.[3] The proposed mechanism of action for many quinone-based inhibitors involves the generation of reactive oxygen species (ROS), which leads to the oxidative modification of the essential cysteine residue within the catalytic active site of the Cdc25 enzymes.[8][9] A notable analogue, 2-(2-mercaptoethanol)-3-methyl-1,4-naphthoquinone, also known as Cpd-5, has demonstrated potent and selective inhibition of the Cdc25 family.[3]

Quantitative Inhibition Data

The inhibitory activity of Hydroxyethylthio Vitamin K3 analogues against Cdc25A and Cdc25B has been quantified through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a key analogue, 2-(2-mercaptoethanol)-3-methyl-1,4-naphthoquinone (Cpd-5).

| Compound | Target | IC50 (µM) | Inhibition Type | Reference |

| 2-(2-mercaptoethanol)-3-methyl-1,4-naphthoquinone (Cpd-5) | Cdc25A | 5 | Irreversible | [3] |

| 2-(2-mercaptoethanol)-3-methyl-1,4-naphthoquinone (Cpd-5) | Cdc25B | 2 | Irreversible | [3] |

| 2-(2-mercaptoethanol)-3-methyl-1,4-naphthoquinone (Cpd-5) | Cdc25C | 2 | Irreversible | [3] |

Signaling Pathways and Inhibition Mechanism

The intricate regulation of the cell cycle is orchestrated by a network of kinases and phosphatases. Cdc25A and Cdc25B play pivotal roles in this network, which is disrupted by Hydroxyethylthio Vitamin K3 and its analogues.

Caption: Cdc25A and Cdc25B signaling pathways and their inhibition by Hydroxyethylthio Vitamin K3.

Experimental Protocols

In Vitro Cdc25 Phosphatase Inhibition Assay (Fluorimetric)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against Cdc25 phosphatases using a fluorogenic substrate.

Caption: Experimental workflow for the in vitro fluorimetric Cdc25 inhibition assay.

Materials:

-

Recombinant human Cdc25A or Cdc25B protein

-

Hydroxyethylthio Vitamin K3 analogue (or other test compounds)

-

3-O-Methylfluorescein phosphate (OMFP) or Fluorescein diphosphate (B83284) (FDP) as substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the Hydroxyethylthio Vitamin K3 analogue in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant Cdc25A or Cdc25B enzyme. Include controls with no inhibitor (vehicle control) and no enzyme (background control).

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the phosphatase reaction by adding the OMFP or FDP substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~525 nm emission for fluorescein).

-

Record fluorescence readings at regular intervals over a specific time course (e.g., every minute for 30 minutes).

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Cdc25 Inhibition Assay using Cdk1/Cyclin B1

This protocol assesses the ability of an inhibitor to block the activation of the physiological substrate of Cdc25, the Cdk1/cyclin B1 complex. The activity of Cdk1 is subsequently measured in a kinase assay.

Caption: Experimental workflow for the Cdk1/Cyclin B1-based Cdc25 inhibition assay.

Materials:

-

Recombinant human Cdc25A or Cdc25B protein

-

Inactive Cdk1/cyclin B1 complex (phosphorylated on inhibitory sites)

-

Hydroxyethylthio Vitamin K3 analogue (or other test compounds)

-

Histone H1 (as a Cdk1 substrate)

-

[γ-32P]ATP

-

Phosphatase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µM ATP)

-

SDS-PAGE gels and electrophoresis equipment

-

Phosphorimager or X-ray film for autoradiography

Procedure:

-

In a microcentrifuge tube, combine the phosphatase buffer, recombinant Cdc25A or Cdc25B, and the test inhibitor at various concentrations.

-

Add the inactive Cdk1/cyclin B1 complex to the mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes) to allow Cdc25 to dephosphorylate and activate Cdk1/cyclin B1.

-

Initiate the kinase reaction by adding the kinase assay buffer containing histone H1 and [γ-32P]ATP.

-

Incubate the kinase reaction at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) histone H1.

-

Quantify the band intensities to determine the level of Cdk1 activity in the presence of different inhibitor concentrations.

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

Hydroxyethylthio Vitamin K3 and its analogues represent a promising class of Cdc25 phosphatase inhibitors. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate these compounds as potential anticancer therapeutics. The provided visualizations of the signaling pathways and experimental workflows offer a clear conceptual framework for understanding the mechanism of action and the practical aspects of in vitro evaluation. Further studies are warranted to explore the in vivo efficacy and safety of these promising Cdc25 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cdc25B cooperates with Cdc25A to induce mitosis but has a unique role in activating cyclin B1–Cdk1 at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro phosphatase assay [protocols.io]

- 6. CDC25B partners with PP2A to induce AMPK activation and tumor suppression in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of CDC25B Phosphatase Through Disruption of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. med.fsu.edu [med.fsu.edu]

Hydroxyethylthio Vitamin K3: A Potent Inhibitor of Cdc25A Phosphatase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cell Division Cycle 25A (Cdc25A) phosphatase is a critical regulator of cell cycle progression, and its overexpression is frequently observed in various human cancers, making it a promising target for anticancer drug development. This technical guide provides a comprehensive overview of Hydroxyethylthio Vitamin K3 (HET-K3), a potent and selective inhibitor of Cdc25A. HET-K3, chemically known as 2-(2-mercaptoethanol)-3-methyl-1,4-naphthoquinone (also referred to as Cpd 5), demonstrates significant potential as a therapeutic agent by inducing cell cycle arrest and apoptosis in cancer cells. This document details the mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and key signaling pathways involved.

Introduction to Cdc25A and Its Role in the Cell Cycle

The Cell Division Cycle 25 (Cdc25) family of dual-specificity phosphatases, comprising Cdc25A, Cdc25B, and Cdc25C, are essential for the timely activation of cyclin-dependent kinases (CDKs), which in turn drive the transitions between different phases of the cell cycle.[1][2] Cdc25A is particularly crucial for the G1/S and G2/M transitions through the dephosphorylation and activation of CDK2 and CDK1, respectively.[3][4] Overexpression of Cdc25A is a hallmark of numerous cancers and is often associated with poor prognosis, highlighting its significance as a therapeutic target.[3][4]

Hydroxyethylthio Vitamin K3 (HET-K3) as a Cdc25A Inhibitor

HET-K3 is a synthetic analog of Vitamin K3 (menadione) that has been identified as a potent inhibitor of Cdc25 phosphatases.[3] Its chemical structure is 2-(2-mercaptoethanol)-3-methyl-1,4-naphthoquinone.

Mechanism of Action

HET-K3 acts as an irreversible inhibitor of Cdc25A. The proposed mechanism involves the arylation of the essential cysteine residue within the catalytic active site of the phosphatase.[3] This covalent modification leads to the inactivation of Cdc25A, preventing it from dephosphorylating its CDK substrates. The inhibition of Cdc25A results in the sustained inhibitory phosphorylation of CDKs, leading to cell cycle arrest and the subsequent induction of apoptosis.

Quantitative Data: Inhibitory Activity of HET-K3 and Derivatives

The inhibitory potency of HET-K3 (Cpd 5) and its related analogs against Cdc25 phosphatases has been quantified in various studies. The following tables summarize the key IC50 values.

Table 1: IC50 Values of HET-K3 (Cpd 5) against Cdc25 Isoforms

| Compound | Cdc25A IC50 (µM) | Cdc25B IC50 (µM) | Cdc25C IC50 (µM) | Reference |

| HET-K3 (Cpd 5) | 5 | 2 | 2 | [3] |

Table 2: IC50 Values of HET-K3 Derivatives against Cdc25A and Other Phosphatases

| Compound | Cdc25A IC50 (µM) | VHR IC50 (µM) | PTP1B IC50 (µM) | Reference |

| Fluorinated HET-K3 | 0.8 | Not Reported | Not Reported | [3] |

| Biotin-conjugated HET-K3 | 1.5 | 30 | 100 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of HET-K3 as a Cdc25A inhibitor.

Synthesis of Hydroxyethylthio Vitamin K3 (HET-K3)

A general method for the synthesis of HET-K3 involves the reaction of menadione (B1676200) (2-methyl-1,4-naphthoquinone) with 2-mercaptoethanol (B42355).

-

Materials: Menadione, 2-mercaptoethanol, a suitable solvent (e.g., benzene (B151609) or ethanol), and a base catalyst (e.g., Na2CO3).

-

Procedure:

-

Dissolve menadione in the chosen solvent.

-

Add 2-mercaptoethanol to the solution, typically in a slight molar excess.

-

Add the base catalyst to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure HET-K3.

-

In Vitro Cdc25A Phosphatase Inhibition Assay

This assay determines the direct inhibitory effect of HET-K3 on the enzymatic activity of recombinant Cdc25A. A common method utilizes a fluorogenic substrate like 3-O-methylfluorescein phosphate (B84403) (OMFP) or a physiological substrate like phosphorylated CDK2/cyclin A.

-

Materials:

-

Recombinant human Cdc25A protein.

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA).

-

Substrate: OMFP or pre-phosphorylated CDK2/cyclin A.

-

HET-K3 dissolved in DMSO.

-

96-well microplate (black, for fluorescence).

-

Fluorimeter.

-

-

Procedure using OMFP:

-

Prepare serial dilutions of HET-K3 in the assay buffer.

-

In a 96-well plate, add 20 µL of each HET-K3 dilution. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 60 µL of assay buffer containing recombinant Cdc25A to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the OMFP substrate solution.

-

Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission) over time.

-

Calculate the initial reaction rates and determine the IC50 value of HET-K3 by plotting the percentage of inhibition against the inhibitor concentration.

-

Cell Culture and Treatment

Human cancer cell lines known to overexpress Cdc25A (e.g., HeLa, MDA-MB-231, Hep3B) are suitable models.

-

Procedure:

-

Culture the selected cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in multi-well plates or flasks at a suitable density.

-

After allowing the cells to attach overnight, treat them with various concentrations of HET-K3 or a vehicle control (DMSO) for the desired time periods (e.g., 24, 48 hours).

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of HET-K3 on cell cycle distribution.

-

Materials:

-

Treated and control cells.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

70% cold ethanol (B145695) for fixation.

-

Propidium iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

-

-

Procedure:

-

Harvest both adherent and floating cells from each treatment group.

-

Wash the cells with ice-cold PBS and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS and fix by adding cold 70% ethanol dropwise while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Flow cytometer.

-

-

Procedure:

-

Harvest the cells as described for the cell cycle analysis.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.[3]

-

Signaling Pathways and Experimental Workflows

Cdc25A Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the central role of Cdc25A in the G1/S and G2/M transitions of the cell cycle.

Caption: Cdc25A signaling pathway in cell cycle control and its inhibition by HET-K3.

Experimental Workflow for Evaluating a Novel Cdc25A Inhibitor

The following diagram outlines a typical workflow for the preclinical evaluation of a potential Cdc25A inhibitor like HET-K3.

Caption: A streamlined experimental workflow for the evaluation of a novel Cdc25A inhibitor.

Conclusion

Hydroxyethylthio Vitamin K3 has emerged as a promising lead compound for the development of novel anticancer therapeutics targeting Cdc25A. Its well-defined mechanism of action, potent inhibitory activity, and demonstrated effects on cell cycle progression and apoptosis in cancer cells provide a strong rationale for further preclinical and clinical investigation. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers and drug development professionals to explore the full therapeutic potential of HET-K3 and other Cdc25A inhibitors.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Discovery of Cdc25A Lead Inhibitors with a Novel Chemotype by Virtual Screening: Application of Pharmacophore Modeling Based on a Training Set with a Limited Number of Unique Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Naphthoquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthoquinones are a class of naturally occurring and synthetic compounds characterized by a naphthalene (B1677914) ring system with two carbonyl groups. This privileged scaffold imparts a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The therapeutic potential of naphthoquinone derivatives, particularly in oncology, has garnered significant scientific interest. Their cytotoxic effects are often attributed to mechanisms such as the generation of reactive oxygen species (ROS), inhibition of topoisomerase, and modulation of critical cellular signaling pathways.[2][3]

Understanding the cellular uptake and metabolic fate of these derivatives is paramount for optimizing their therapeutic efficacy and minimizing off-target toxicity. This technical guide provides a comprehensive overview of the core concepts, detailed experimental protocols for studying cellular uptake and metabolism, and a summary of quantitative data for prominent naphthoquinone derivatives. Furthermore, it includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the complex interactions of these compounds within a biological system.

Cellular Uptake of Naphthoquinone Derivatives

The entry of naphthoquinone derivatives into cancer cells is a critical first step for their therapeutic action. While specific transporters have not been extensively characterized for all derivatives, their generally lipophilic nature suggests that passive diffusion across the cell membrane is a primary mechanism of uptake. However, the involvement of carrier-mediated transport for certain derivatives cannot be ruled out.

Mechanisms of Cellular Uptake

The cellular uptake of small molecules can occur through several mechanisms:

-

Passive Diffusion: Lipophilic compounds can directly traverse the lipid bilayer of the cell membrane, driven by the concentration gradient. The rate of diffusion is influenced by the compound's lipophilicity (logP), molecular size, and charge.

-

Facilitated Diffusion: This process involves membrane proteins that facilitate the transport of specific molecules across the membrane, still driven by the concentration gradient.

-

Active Transport: This energy-dependent process utilizes transporter proteins to move molecules against their concentration gradient. This mechanism is crucial for the uptake of many essential nutrients and the efflux of xenobiotics.

For naphthoquinone derivatives, their planar structure and varied substituents allow for a range of lipophilicities, influencing their ability to passively diffuse into cells.

Quantitative Analysis of Cellular Uptake

Quantifying the intracellular concentration of naphthoquinone derivatives is essential to correlate with their biological activity. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Table 1: Cellular Uptake of Selected Naphthoquinone Derivatives

| Naphthoquinone Derivative | Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Intracellular Concentration | Reference |

| Plumbagin | A549 (Lung) | 10.3 | 12 | Not explicitly quantified | [4] |

| H292 (Lung) | 7.3 | 12 | Not explicitly quantified | [4] | |

| H460 (Lung) | 6.1 | 12 | Not explicitly quantified | [4] | |

| SGC-7901 (Gastric) | 19.12 | - | Not explicitly quantified | [5] | |

| MKN-28 (Gastric) | 13.64 | - | Not explicitly quantified | [5] | |

| AGS (Gastric) | 10.12 | - | Not explicitly quantified | [5] | |

| SiHa (Cervical) | 1-4 | 24, 48 | Not explicitly quantified | [6] | |

| HeLa (Cervical) | 1-4 | 24, 48 | Not explicitly quantified | [6] | |

| Shikonin | 15 Cancer Cell Lines | < 10 (most lines) | 24 | Not explicitly quantified | [1] |

| SUIT2 (Pancreatic) | 12.9 | 24 | Not explicitly quantified | [1] | |

| U937 (Leukemia) | < 1 | 24 | Not explicitly quantified | [1] | |

| SNU-407 (Colon) | 3 | 48 | Not explicitly quantified | [6] | |

| β-Lapachone | Myeloma (MM.As) | 2-8 | 24 | Not explicitly quantified | [7] |

| Myeloma (MM.1R) | 2-8 | 24 | Not explicitly quantified | [7] |

Note: While many studies report IC50 values, direct quantification of intracellular concentrations is less commonly published. The table reflects the available data from the search results.

Metabolism of Naphthoquinone Derivatives

The metabolic transformation of naphthoquinone derivatives is a crucial determinant of their pharmacokinetic profile, efficacy, and potential toxicity. The liver is the primary site of drug metabolism, where a plethora of enzymes, most notably the cytochrome P450 (CYP) superfamily, catalyze the biotransformation of xenobiotics.

Key Metabolic Pathways

Naphthoquinones undergo extensive metabolism, primarily through two competing pathways:

-

One-Electron Reduction: This reaction is catalyzed by enzymes such as NADPH-cytochrome P450 reductase. It produces a semiquinone radical, which can then react with molecular oxygen in a futile cycle to generate superoxide (B77818) anions and other reactive oxygen species (ROS). This redox cycling is a major mechanism of the cytotoxic action of many quinones.

-

Two-Electron Reduction: This detoxification pathway is primarily mediated by NAD(P)H:quinone oxidoreductase 1 (NQO1). It reduces the quinone to a stable hydroquinone (B1673460), which can then be conjugated with glucuronic acid or sulfate, facilitating its excretion. In some cases, the hydroquinone can be auto-oxidized back to the quinone, also contributing to ROS production.

The balance between these two pathways can determine whether the metabolic process leads to detoxification or bioactivation and subsequent toxicity.

In Vitro Metabolism Studies

The metabolic stability of a compound is a key parameter assessed during drug development. In vitro models, such as human liver microsomes (HLM), are widely used to predict in vivo metabolic clearance. These assays measure the rate of disappearance of the parent compound over time when incubated with the metabolically active system.

Table 2: In Vitro Metabolic Stability of Selected Naphthoquinone Derivatives in Human Liver Microsomes

| Naphthoquinone Derivative | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolizing Enzymes | Reference |

| β-Lapachone | - | 4754.90 (in S9) | NQO1, UGT1A7, UGT1A8, UGT1A9, UGT2B7 | [8] |

| Menadione (B1676200) (Vitamin K3) | - | - | DT-diaphorase | [9][10] |

Key Signaling Pathways Modulated by Naphthoquinone Derivatives

The anticancer effects of naphthoquinone derivatives are not solely dependent on direct cytotoxicity but also involve the modulation of various intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

ROS-Mediated Signaling

A primary mechanism of action for many naphthoquinones is the induction of oxidative stress through the generation of ROS. Elevated ROS levels can activate several downstream signaling cascades:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: ROS can activate stress-activated protein kinases such as JNK and p38 MAPK, which in turn can promote apoptosis.

-

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival. While some studies suggest that ROS can activate this pathway as a pro-survival response, other reports indicate that naphthoquinones can inhibit the PI3K/Akt pathway, leading to apoptosis.

-

NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cell survival. Plumbagin has been shown to inhibit the activation of NF-κB, contributing to its pro-apoptotic effects.[4][5]

Other Targeted Pathways

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells and promotes proliferation and survival. Some naphthoquinone derivatives have been shown to inhibit STAT3 signaling.

-

p53 Pathway: The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. Naphthoquinones can induce DNA damage, which in turn activates p53, leading to cell cycle arrest or apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cellular uptake and metabolism of naphthoquinone derivatives.

Protocol for Quantification of Intracellular Drug Concentration by LC-MS/MS

This protocol outlines the steps to quantify the amount of a naphthoquinone derivative that has been taken up by cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Naphthoquinone derivative stock solution (in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Trypsin-EDTA

-

Lysis buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

-

Acetonitrile (B52724) (ACN), ice-cold

-

Internal standard (a structurally similar compound not present in the sample)

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of the experiment.

-

Compound Treatment: Treat the cells with the desired concentrations of the naphthoquinone derivative for the specified time. Include a vehicle control (DMSO).

-

Cell Harvesting:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.

-

Carefully aspirate the supernatant.

-

-

Cell Lysis:

-

Resuspend the cell pellet in a known volume of ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to normalize the drug concentration.

-

Sample Preparation for LC-MS/MS:

-

To a known volume of cell lysate, add the internal standard.

-

Precipitate proteins by adding three volumes of ice-cold acetonitrile.

-

Vortex and incubate at -20°C for at least 2 hours.

-

Centrifuge at high speed for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

-

LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system and quantify the analyte based on a standard curve.

Protocol for In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is used to determine the rate at which a naphthoquinone derivative is metabolized by liver enzymes.

Materials:

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Naphthoquinone derivative stock solution (in DMSO)

-

Acetonitrile (ACN), ice-cold, containing an internal standard

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Add the HLM to the master mix to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

-

-

Incubation:

-

Pre-warm the HLM-containing master mix at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the naphthoquinone derivative to the pre-warmed mixture. The final concentration of the organic solvent (e.g., DMSO) should be low (e.g., <0.5%) to avoid inhibiting enzyme activity.

-

Incubate at 37°C with gentle shaking.

-

-

Time Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples to precipitate the proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).

-

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by naphthoquinone derivatives.

Experimental Workflows

Caption: Experimental workflows for cellular uptake and metabolism assays.

Conclusion

This technical guide provides a foundational understanding of the cellular uptake and metabolism of naphthoquinone derivatives, critical aspects for their development as therapeutic agents. The provided experimental protocols offer a practical starting point for researchers to investigate these properties in their compounds of interest. The compiled quantitative data, while not exhaustive, highlights the cytotoxic potential of several key naphthoquinones. The visualization of signaling pathways and experimental workflows aims to simplify complex biological and methodological concepts. Further research is warranted to elucidate the specific transporters involved in the uptake of various naphthoquinone derivatives and to expand the quantitative database on their metabolic stability and clearance. A deeper understanding of these fundamental processes will undoubtedly accelerate the translation of promising naphthoquinone derivatives from the laboratory to clinical applications.

References

- 1. Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. euncl.org [euncl.org]

- 6. Shikonin Exerts Cytotoxic Effects in Human Colon Cancers by Inducing Apoptotic Cell Death via the Endoplasmic Reticulum and Mitochondria-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective killing of cancer cells by β-lapachone: Direct checkpoint activation as a strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. The metabolism of menadione (2-methyl-1,4-naphthoquinone) by isolated hepatocytes. A study of the implications of oxidative stress in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preclinical Toxicology Profile of Menadione and Its Derivatives: A Technical Guide

Executive Summary

Menadione (B1676200) (Vitamin K3), a synthetic naphthoquinone, and its derivatives are compounds of significant interest due to their broad biological activities, including potent anticancer properties. However, their therapeutic application is intrinsically linked to their toxicological profile, which is primarily driven by their capacity for redox cycling and the generation of reactive oxygen species (ROS). This technical guide provides an in-depth overview of the preclinical toxicology of menadione derivatives, summarizing key quantitative data, detailing experimental methodologies, and illustrating the core mechanisms of toxicity. The central mechanism involves the enzymatic one-electron reduction of the quinone moiety to a semiquinone radical, which, in the presence of oxygen, initiates a futile cycle that produces superoxide (B77818) anions and other ROS. This oxidative stress targets cellular components, with a pronounced effect on mitochondria, leading to mitochondrial dysfunction, DNA damage, and the induction of apoptosis. Organ-specific toxicities, particularly nephrotoxicity and cardiotoxicity, have been characterized in various preclinical models. Understanding this toxicological framework is critical for the rational design of safer, more effective menadione-based therapeutic agents.

Introduction

Menadione, or 2-methyl-1,4-naphthoquinone, is a synthetic compound recognized as a provitamin of the vitamin K group.[1][2][3] In vivo, it can be converted to the biologically active vitamin K2 (menaquinone), which plays a crucial role in blood coagulation and bone metabolism.[1][2][4] Beyond its role as a vitamin precursor, menadione's 1,4-naphthoquinone (B94277) nucleus makes it a highly redox-active molecule. This property is the foundation for a wide spectrum of biological effects, including anticancer, antibacterial, and antifungal activities.[1][5] The primary mechanism underlying these activities is the generation of ROS through interactions with cellular biomolecules.[1] However, this same mechanism is responsible for its inherent cytotoxicity. An excess of intracellular ROS can inflict damage upon nucleic acids, proteins, and lipids, ultimately triggering cell death pathways like apoptosis.[1] This guide delves into the preclinical toxicological data available for menadione and its derivatives to provide a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Toxicity: Redox Cycling and Oxidative Stress

The principal mechanism of menadione-induced toxicity is its ability to undergo redox cycling. This process is a futile cycle wherein the quinone is repeatedly reduced and re-oxidized, consuming reducing equivalents and generating ROS.

-

One-Electron Reduction (Toxification): Enzymes such as NADPH-cytochrome P450 reductase can catalyze the one-electron reduction of menadione (a quinone, Q) to a highly unstable semiquinone radical (SQ•-).[6][7] This radical readily transfers its electron to molecular oxygen (O2), generating the superoxide anion (O2•−) and regenerating the parent quinone.[1][8] This cycle consumes cellular reducing equivalents (NADPH) and continuously produces superoxide, which can be further converted to other ROS like hydrogen peroxide (H2O2) and the highly reactive hydroxyl radical (•OH).[1]

-

Two-Electron Reduction (Detoxification): In a competing pathway, enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1, also known as DT-diaphorase) perform a two-electron reduction of menadione directly to a stable hydroquinone (B1673460) (HQ).[6][7] This process bypasses the formation of the semiquinone radical and does not generate ROS, thus serving as a primary detoxification route.[6] Inhibition of NQO1 has been shown to potentiate menadione-induced ROS generation and cell death.[6]

Cellular and Organellar Targets

Mitochondrial Dysfunction

Mitochondria are primary targets for menadione-induced toxicity due to their high metabolic rate and role in cellular redox processes. Several studies demonstrate that menadione derivatives induce significant mitochondrial dysfunction through multiple mechanisms:

-

Increased Mitochondrial ROS: Menadione treatment leads to a significant increase in mitochondrial superoxide levels.[9][10]

-

Disruption of Membrane Potential (ΔΨm): The integrity of the mitochondrial membrane is compromised, leading to a collapse of the mitochondrial membrane potential (ΔΨm).[9][11]

-

Impaired ATP Production: The disruption of the electron transport chain and oxidative phosphorylation results in a decline in cellular ATP levels.[9][12][13]

-

Mitochondrial Fragmentation: Oxidative stress triggers changes in mitochondrial morphology, leading to fragmentation of the mitochondrial network.[9]

-

Induction of Apoptosis: The culmination of these insults is the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, activating the intrinsic apoptosis pathway via caspase-9 and caspase-3 cleavage.[9][11]

Genotoxicity and DNA Damage

Menadione's ability to generate ROS makes DNA a significant target. Preclinical studies have shown that menadione can be genotoxic, causing DNA single-strand breaks in the absence of metabolic activation.[14] This damage is sufficient to trigger DNA repair mechanisms, as evidenced by the induction of unscheduled DNA synthesis (UDS).[14][15] Interestingly, the presence of a metabolic activation system (S9 mix) tends to reduce the genotoxicity, highlighting the role of metabolic enzymes in detoxification.[14] Despite its demonstrated mutagenic potential, menadione is generally considered to have no carcinogenic activity.[14][15]

In Vitro Toxicology Profile

Cytotoxicity Data

The cytotoxic effects of menadione and its derivatives have been quantified across a variety of cell lines. The half-maximal inhibitory concentration (IC50) or half-maximal effective dose (ID50) values are summarized below.

| Compound | Cell Line | Assay Type | IC50 / ID50 Value | Reference |

| Menadione | Rat Hepatocellular Carcinoma (H4IIE) | MTT | 25 µM | [3] |

| Menadione | Rat Transplantable Hepatoma | MTT | 3.4 µM | [16] |

| Menadione | Human Lung Carcinoma (A 549) | Cytotoxicity | >20 nmol/mL (>20 µM) | [14][15] |

| Menadione | Human Peripheral Blood Mononuclear Cells (PBMC) | CellTiter-Glo | 14.5 µM | [17] |

| Menadione Derivative (1d) | Human Oral Squamous Carcinoma (SAS) | Not Specified | 14 µM | [17] |

| Mitochondria-Targeted Derivatives | Six Human Cancer Cell Lines | Cytotoxicity | ~1 µM (Average) | [11] |

Key In Vitro Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicological data. Below are protocols for key assays used in the preclinical assessment of menadione derivatives.

Experimental Workflow: General In Vitro Cytotoxicity

Protocol 1: MTT Cell Viability Assay This protocol is adapted from the methodology used for H4IIE cells.[3]

-

Cell Seeding: Seed cells (e.g., 1 x 10⁴ H4IIE cells/well) in a 96-well microtiter plate and incubate for 24 hours to allow for attachment.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of the menadione derivative. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate at 37°C for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well at a wavelength of 550 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Mitochondrial Superoxide Detection with MitoSOX™ Red This protocol is based on the methodology used in Fuchs endothelial corneal dystrophy cells.[9]

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with the menadione derivative for the specified time.

-

Staining: Following treatment, incubate the cells with MitoSOX™ Red mitochondrial superoxide indicator at the recommended concentration (e.g., 5 µM) under standard culture conditions, protected from light.

-

Cell Harvest: Wash the cells with a warm buffer (e.g., PBS) and detach them using a gentle cell dissociation reagent (e.g., TrypLE).

-

Flow Cytometry: Resuspend the cells in a suitable buffer for flow cytometry. Analyze the fluorescence of the cells using a flow cytometer with appropriate excitation and emission filters for the probe.

-

Analysis: Quantify the geometric mean fluorescence intensity to determine the relative levels of mitochondrial superoxide.

In Vivo Toxicology Profile

Acute Toxicity Data

Acute toxicity studies in animal models provide crucial data on the potential dangers of short-term exposure and help establish lethal dose ranges.

| Species | Route of Administration | LD50 Value | Reference |

| Mouse | Oral | 500 mg/kg | [18] |

| Mouse | Intraperitoneal (IP) | 50 mg/kg | [18] |

Dose-Dependent Histopathological Findings in Rats (Single Intravenous Injection) [18][19]

| Dose (mg/kg) | Kidney | Heart | Liver | Lung |

| 25 | Minimal granular degeneration of tubular cells | No significant lesions | No significant lesions | No significant lesions |

| 50 | Minimal granular degeneration of tubular cells | No significant lesions | No significant lesions | Mild pulmonary hemorrhage |

| 100 | Tubular dilatation, protein casts, vacuolization, necrosis, apoptosis | Inflammation, hemorrhage, vacuolization, necrosis | Inflammation, degeneration, vacuolization, necrosis | Hemorrhage |

| 150 | Severe tubular dilatation, protein casts, Ca2+ mineralization, necrosis, apoptosis | Inflammation, hemorrhage, edema, necrosis | Inflammation, degeneration, vacuolization, necrosis | Hemorrhage |

Organ-Specific Toxicity

Nephrotoxicity: Menadione and its derivatives exhibit notable toxicity towards the kidneys.[19] Thioether conjugates, such as the glutathione (B108866) conjugate of menadione (thiodione), are processed by the kidneys for elimination. The toxicity of thiodione in an isolated perfused rat kidney model was shown to be dependent on two key processes: metabolism by the brush-border enzyme γ-glutamyltranspeptidase and subsequent uptake into renal cells by probenecid-sensitive anionic transport systems.[20] Inhibition of both processes completely prevented the observed nephrotoxicity.[20] The N-acetyl-L-cysteine conjugate M(NAC)NQ was found to be as toxic as the parent menadione to isolated renal epithelial cells, while the glutathione conjugate MGNQ was nontoxic, which was attributed to an intramolecular cyclization that inactivates the quinone nucleus.[21]

Cardiotoxicity and Hepatotoxicity: In vivo studies in rats revealed that high doses of menadione (100 and 150 mg/kg) produce significant lesions in the heart and liver.[19] Cardiac damage included inflammation, hemorrhage, edema, and necrosis, with swollen mitochondria observed at the ultrastructural level.[19] Hepatic changes were similar, involving inflammation, degeneration, vacuolization, and necrosis.[19]

Key In Vivo Experimental Protocols

Protocol 3: Acute Intravenous Toxicity Study in Rats This protocol is based on the methodology described by Chiou et al.[19]

-

Animal Model: Use adult rats (e.g., Wistar rats) of a specific sex and weight range. Acclimatize the animals to laboratory conditions.

-

Dosing: Administer single bolus doses of menadione (e.g., 25, 50, 100, 150 mg/kg) via intravenous injection (e.g., into a tail vein). A control group should receive the vehicle solution.

-

Observation: Monitor animals for clinical signs of toxicity and mortality over a defined period (e.g., 14 days).

-

Necropsy and Histopathology: At the end of the study period, or upon humane euthanasia, perform a full necropsy. Collect key organs (kidney, heart, liver, lung, etc.).

-

Tissue Processing: Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Microscopic Examination: A qualified pathologist should examine the stained tissue sections to identify and score any histopathological lesions. For ultrastructural examination, tissues can be processed for transmission electron microscopy.

Conclusion

The preclinical toxicology of menadione and its derivatives is defined by a clear and potent mechanism of action: the generation of oxidative stress via redox cycling. This central mechanism translates into significant cellular damage, with mitochondria representing a particularly vulnerable target. The resulting mitochondrial dysfunction is a key driver of apoptosis, which underlies the compound's cytotoxic and potential anticancer effects. While in vitro studies have established effective concentration ranges, in vivo data reveal significant dose-dependent organ toxicities, especially in the kidney and heart. The development of novel derivatives, such as those targeted to mitochondria, demonstrates a strategy to enhance potency, but also underscores the necessity of a thorough toxicological evaluation. For drug development professionals, the challenge and opportunity lie in harnessing the powerful redox activity of the menadione scaffold for therapeutic benefit while mitigating its associated toxicities through careful chemical modification and targeted delivery strategies.

References

- 1. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Menadione - Wikipedia [en.wikipedia.org]

- 3. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Menadione? [synapse.patsnap.com]

- 5. BJOC - Menadione: a platform and a target to valuable compounds synthesis [beilstein-journals.org]

- 6. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scite.ai [scite.ai]

- 9. Menadione-Induced DNA Damage Leads to Mitochondrial Dysfunction and Fragmentation During Rosette Formation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]